[3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Description
3-(Methoxymethoxy)phenylmethanone (CAS: 938458-57-2) is a methanone derivative featuring a 3-(methoxymethoxy)-substituted phenyl ring and a pyridin-4-yl group. The methoxymethoxy (–OCH2OCH3) substituent introduces both steric bulk and electron-donating effects, while the pyridin-4-yl group contributes to hydrogen bonding and dipole interactions due to its nitrogen atom. This compound is structurally versatile, with applications in medicinal chemistry, materials science, and synthetic intermediates .
Properties
IUPAC Name |
[3-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-10-18-13-4-2-3-12(9-13)14(16)11-5-7-15-8-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSOVAPOWHZNAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650771 | |
| Record name | [3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-57-2 | |
| Record name | [3-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethoxy)phenylmethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and 4-pyridinecarboxylic acid.
Methoxymethylation: The hydroxyl group of 3-hydroxybenzaldehyde is protected by converting it into a methoxymethyl ether using methoxymethyl chloride and a base like sodium hydride.
Condensation Reaction: The protected benzaldehyde is then subjected to a condensation reaction with 4-pyridinecarboxylic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired product.
Industrial Production Methods: While specific industrial production methods for 3-(Methoxymethoxy)phenylmethanone are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyridinyl methanone moiety, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitrating agents in the presence of catalysts.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 3-(Methoxymethoxy)phenylmethanone is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Positional Isomerism: Ortho, Meta, and Para Substituents
The positional isomerism of the methoxymethoxy group significantly impacts physical and electronic properties:
| Compound | CAS Number | Substituent Position | Molecular Weight | LogP | Key Properties |
|---|---|---|---|---|---|
| 2-(Methoxymethoxy)phenylmethanone | 938458-56-1 | Ortho | 243.26 | 1.53 | Lower symmetry; potential steric hindrance |
| Target compound | 938458-57-2 | Meta | 243.26 | - | Balanced electronic effects, moderate planarity |
| 4-(Methoxymethoxy)phenylmethanone | 938458-58-3 | Para | 243.26 | - | Higher symmetry; likely improved crystallinity |
Key Findings :
Pyridine Ring Substitution: Pyridin-3-yl vs. Pyridin-4-yl
Replacing the pyridin-4-yl group with pyridin-3-yl alters hydrogen bonding and dipole interactions:
| Compound | CAS Number | Pyridine Position | Molecular Weight | Key Properties |
|---|---|---|---|---|
| 4-(Methoxymethoxy)phenylmethanone | 144824-63-5 | 3-position | 243.26 | Reduced dipole interaction; altered solubility |
| Target compound | 938458-57-2 | 4-position | 243.26 | Enhanced hydrogen bonding with nitrogen lone pair |
Key Findings :
Comparison with Functional Group Analogs
Nitro- and Amino-Substituted Derivatives
Functional groups like nitro (–NO2) and amino (–NH2) modulate reactivity and biological activity:
Key Findings :
- Nitro groups increase melting points by enhancing molecular rigidity, while amino groups reduce crystallinity, favoring oily residues .
Halogenated Derivatives
Halogen substituents (e.g., Cl, F) influence lipophilicity and electronic properties:
Key Findings :
- Halogens like chlorine and fluorine improve lipophilicity (LogP) and bioactivity, making them valuable in drug design .
Comparison with Bulky Substituent Derivatives
Bulky groups (e.g., carbazoles, tert-butyl) impact photophysical and thermal properties:
Key Findings :
- Bulky substituents like carbazoles enable advanced applications (e.g., TADF emitters) but increase synthetic complexity .
Biological Activity
The compound 3-(Methoxymethoxy)phenylmethanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a methoxymethoxy group attached to a phenyl ring, which is further connected to a pyridin-4-yl methanone moiety . This unique structural arrangement is believed to influence its biological interactions significantly.
Biological Activity Overview
Research indicates that 3-(Methoxymethoxy)phenylmethanone exhibits notable biological activities , including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial and fungal strains.
- Anticancer Properties : The compound shows promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.
The mechanism of action involves the compound's interaction with specific molecular targets, which may include:
- Enzymatic Inhibition : The methoxymethoxy group may enhance binding affinity to certain enzymes, altering their activity.
- Cell Cycle Regulation : Evidence suggests that the compound can induce cell cycle arrest in cancer cells, particularly at the G1 phase.
Antimicrobial Studies
A study exploring the antimicrobial properties of related compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating potential therapeutic applications.
Anticancer Activity
In vitro assays demonstrated that 3-(Methoxymethoxy)phenylmethanone can inhibit the growth of various cancer cell lines. For instance, it was observed to reduce cell viability in breast cancer cells by inducing cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces G1 phase arrest |
| HeLa (Cervical Cancer) | 20 | Apoptosis induction |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Comparative Analysis with Similar Compounds
The uniqueness of 3-(Methoxymethoxy)phenylmethanone lies in its specific combination of functional groups, which may confer distinct pharmacological properties compared to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group on phenyl | Antagonist activity in neurological models |
| 4-Aminoquinoline | Amino group on quinoline | Antimalarial properties |
| 3-(Trifluoromethyl)pyridine | Trifluoromethyl substituent | Antimicrobial activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
